N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide
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Overview
Description
Benzo[b]thiophene is a heterocyclic compound that consists of a fused benzene and thiophene ring . Oxalamide is a type of amide that is derived from oxalic acid. The specific compound you’re asking about seems to be a derivative of these two compounds.
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years due to their potential biological activity . Various strategies have been developed, including condensation reactions and heterocyclization of different substrates .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene involves a five-membered ring containing a sulfur atom . The structure of the specific compound you’re asking about would likely involve this ring structure, along with the oxalamide group.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including those involving the formation of C–C, C–B, and C–S bonds . The specific reactions that “N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide” would undergo are not clear without more information.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Benzo[b]thiophene is a white to light yellow crystalline powder that is soluble in some polar solvents like methanol and dichloromethane .Scientific Research Applications
Anticancer Potential
Research suggests that hydroxyl-containing benzo[b]thiophene analogs, similar in structure to N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide, demonstrate selectivity towards laryngeal cancer cells. These compounds enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis in cancer cells, suggesting potential in chemotherapy (Haridevamuthu et al., 2023).
Conductive Material Synthesis
Benzo[b]thiophene derivatives are used in the synthesis of conducting copolymers, such as in the electrochemical copolymerization of thiophene derivatives. These materials have applications in electronics and material science (Turac, Sahmetlioglu, & Toppare, 2014).
Photovoltaic Enhancements
Compounds incorporating benzo[b]thiophene units have been used to improve the performance of polymer solar cells. By increasing conjugation in the acceptor unit, these polymers exhibit enhanced power conversion efficiencies, indicating significant potential in solar energy applications (Hu et al., 2014).
Fluorescence Property Research
Novel 1,8-naphthalimide derivatives containing a thiophene ring at the C-4 position, similar to benzo[b]thiophene, have been studied for their fluorescence properties. Such compounds can emit various colors and have potential applications in dyes and pigments (Zhengneng et al., 2013).
Light-Emitting Diodes (LEDs)
Benzo[b]thiophene derivatives have been synthesized and applied as hole injection layers in organic light-emitting diodes (OLEDs). These compounds significantly reduce the driving voltage required for OLEDs, enhancing their efficiency (Kim, Yokoyama, & Adachi, 2012).
Mechanism of Action
Target of Action
Benzothiophene derivatives have been known to exhibit a wide range of therapeutic properties .
Mode of Action
Benzothiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Biochemical Pathways
Benzothiophene derivatives have been known to inhibit lipid peroxidation, act as potassium channel openers, topoisomerase inhibitors, and l1210 cell selectors .
Result of Action
Safety and Hazards
Future Directions
Thiophene derivatives have been the focus of much research due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Future research will likely continue to explore the synthesis of new thiophene derivatives and investigate their potential biological activities.
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-methyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-14(19,8-16-13(18)12(17)15-2)11-7-9-5-3-4-6-10(9)20-11/h3-7,19H,8H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZQIJUSYQHPQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC)(C1=CC2=CC=CC=C2S1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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